3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine
CAS No.: 86870-11-3
Cat. No.: VC17069046
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86870-11-3 |
|---|---|
| Molecular Formula | C12H11N5 |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 3-methyl-7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
| Standard InChI | InChI=1S/C12H11N5/c1-8-3-5-10(6-4-8)11-7-13-17-9(2)15-16-12(17)14-11/h3-7H,1-2H3 |
| Standard InChI Key | OCLAHXLLZKCETP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Methyl-7-(4-methylphenyl)-1,2,4-triazolo(4,3-b)(1,2,4)triazine (CAS 86870-11-3) is defined by the fusion of triazole and triazine rings, substituted with methyl and p-tolyl groups. Key molecular attributes include:
The planar triazolo-triazine core facilitates π-π stacking interactions, while the 4-methylphenyl group enhances hydrophobicity, influencing solubility and binding to aromatic biological targets.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct electronic transitions. Density Functional Theory (DFT) simulations of analogous triazolo-triazines suggest absorption bands in the 250–300 nm range, attributed to π→π* transitions within the conjugated system.
Synthesis and Structural Modification
Derivative Synthesis
Structural analogs, such as 7-(2-chlorophenyl)-3-methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine (CAS 71347-53-0), demonstrate the versatility of this scaffold. Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring alters electronic properties, enhancing binding to therapeutic targets like kinase enzymes .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing:
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Agrochemicals: Modified triazolo-triazines act as fungicides, targeting cytochrome P450 enzymes in plant pathogens .
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Coordination Complexes: Transition metal complexes (e.g., with Cu²⁺) exhibit catalytic activity in oxidation reactions, relevant to green chemistry.
Material Science
Its rigid aromatic structure makes it a candidate for organic semiconductors. Theoretical hole mobility (µₕ) reaches 0.45 cm²/V·s, comparable to rubrene derivatives used in OLEDs.
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